

Application Notes: Utilizing Guanidinoacetic Acid, a Creatine Precursor, in Cell Culture Models

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Compound of Interest

Compound Name: *Pentanimidoylamino-acetic acid*

Cat. No.: *B061729*

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Introduction

Guanidinoacetic acid (GAA), also known as glycocyamine, is a naturally occurring amino acid derivative and a direct precursor in the biosynthesis of creatine.^{[1][2]} Creatine plays a pivotal role in cellular energy metabolism, particularly in tissues with high energy demands such as muscle and brain.^{[1][3]} Due to its role as a creatine precursor, GAA has garnered interest for its potential to enhance cellular bioenergetics and influence various cellular processes.^{[1][4]} These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the use of GAA in cell culture models, with the understanding that this information may serve as a valuable starting point for investigating structurally similar compounds like "**Pentanimidoylamino-acetic acid**."

Chemical Properties of a Related Compound: **Pentanimidoylamino-acetic acid**

While biological data on "**Pentanimidoylamino-acetic acid**" is limited, its basic chemical information is available.

Property	Value
CAS Number	193140-43-1[5]
Molecular Formula	C ₇ H ₁₄ N ₂ O ₂ [6]
Molecular Weight	158.2 g/mol [5]
Synonyms	Glycine, N-(1-iminopentyl)-; 2-(1-aminopentylideneamino)acetic acid[5]

Biological Activities and Cellular Effects of Guanidinoacetic Acid (GAA)

GAA supplementation in cell culture has been shown to elicit a range of biological effects:

- Myogenic Differentiation and Muscle Growth: In C2C12 myoblasts, a well-established model for studying muscle differentiation, GAA has been shown to regulate myogenic differentiation and muscle growth.[4]
- Cell Proliferation: Studies on bovine satellite cells have indicated that GAA's precursor, creatine, can influence the rate of cell proliferation.[7]
- Cellular Bioenergetics: As a precursor to creatine, GAA can indirectly support cellular energy homeostasis by contributing to the creatine and phosphocreatine pool, which is essential for recycling ATP.[3][8]
- Neuromodulation: Beyond its role in creatine synthesis, GAA may have non-creatine-related functions, including neuromodulation.[1] However, high concentrations of GAA have been suggested to have potential neurotoxic effects in developing brain cells, causing axonal hyper-sprouting and non-apoptotic cell death in rat brain cell cultures.[1]

Experimental Protocols

The following are detailed protocols for key experiments involving GAA in cell culture, which can be adapted for the study of "Pentanimidoylamino-acetic acid."

Protocol 1: Assessment of Myogenic Differentiation in C2C12 Cells

Objective: To evaluate the effect of GAA on the differentiation of C2C12 myoblasts into myotubes.

Materials:

- C2C12 myoblasts
- Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
- Guanidinoacetic acid (GAA) stock solution (e.g., 100 mM in sterile PBS, filter-sterilized).
- Phosphate Buffered Saline (PBS).
- Fixation solution: 4% paraformaldehyde in PBS.
- Permeabilization solution: 0.1% Triton X-100 in PBS.
- Blocking solution: 5% goat serum in PBS.
- Primary antibody: Anti-myosin heavy chain (MHC) antibody.
- Secondary antibody: Fluorescently-labeled anti-mouse IgG.
- DAPI stain.
- Microscopy imaging system.

Procedure:

- Cell Seeding: Seed C2C12 myoblasts in 24-well plates at a density that allows them to reach approximately 80-90% confluence within 24-48 hours.
- Induction of Differentiation: Once confluent, aspirate the growth medium and wash the cells once with PBS. Replace the GM with Differentiation Medium (DM).

- Treatment: Add GAA to the DM at various final concentrations (e.g., 0, 1, 5, 10 mM). A study on C2C12 cells used concentrations up to 20 mM.^[4]
- Incubation: Incubate the cells for 4-6 days to allow for myotube formation, replacing the medium with fresh DM and GAA every 48 hours.
- Immunostaining:
 - After the incubation period, wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
 - Wash three times with PBS.
 - Block non-specific binding with 5% goat serum for 1 hour.
 - Incubate with anti-MHC primary antibody overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
 - Wash three times with PBS.
 - Counterstain with DAPI for 5 minutes.
 - Wash twice with PBS.
- Imaging and Analysis: Capture images using a fluorescence microscope. Quantify myotube formation by measuring the fusion index (percentage of nuclei within myotubes) and myotube diameter.

Protocol 2: Cell Proliferation Assay

Objective: To determine the effect of GAA on the proliferation of a given cell line (e.g., bovine satellite cells).[\[7\]](#)

Materials:

- Bovine satellite cells (or other cell line of interest).
- Growth Medium (e.g., DMEM with 10% FBS).
- GAA stock solution.
- 96-well plates.
- Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
- Plate reader.

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells/mL.[\[7\]](#)
- Treatment: After 24 hours of adhesion, replace the medium with fresh growth medium containing various concentrations of GAA (e.g., 0, 2.5, 5, 7.5, 10 mM, as used in a study with creatine on bovine satellite cells).[\[7\]](#)
- Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, 96 hours).[\[7\]](#)
- Proliferation Measurement: At each time point, add the cell proliferation reagent to the wells according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
- Analysis: Normalize the readings to the control group (0 mM GAA) at each time point to determine the relative change in cell proliferation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on GAA and its precursor, creatine, in cell culture models.

Table 1: Effect of Creatine on Bovine Satellite Cell Proliferation[7]

Treatment Concentration (mM)	Incubation Time (h)	Proliferation (relative to control)
2.5	72	Increased (P < 0.05)
5.0	72	Increased (P < 0.05)
7.5	72	Increased (P < 0.05)
10.0	72	Increased (P < 0.05)
2.5	96	Increased (P < 0.05)
5.0	96	Increased (P < 0.05)
7.5	96	Increased (P < 0.05)
10.0	96	No significant increase compared to control

Table 2: Effect of Guanidinoacetic Acid on C2C12 Myoblast Differentiation[4]

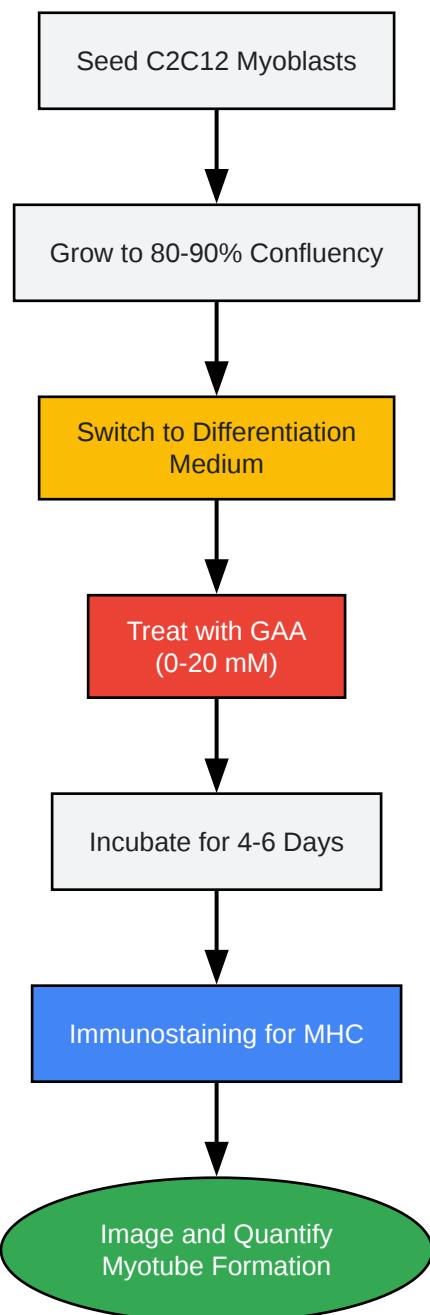
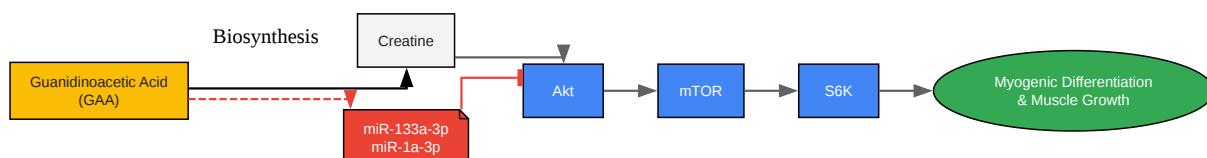
Note: Specific quantitative data on fusion index or myotube diameter from the cited study is not provided in the abstract. The study reports that GAA regulates myogenic differentiation.

Table 3: Effects of Guanidinoacetate on Synaptic Transmission in Brain Slices[9]

GAA Concentration	Effect on Postsynaptic Compound Action Potential
11.5 μ M	No change
1 mM	No effect
2 mM	No effect
4 mM	Reversible decrease

Signaling Pathways and Visualizations

GAA is suggested to influence cellular processes through various signaling pathways, most notably the Akt/mTOR/S6K pathway, which is a key regulator of muscle growth and differentiation.[\[4\]](#)



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